12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
This compound belongs to the class of dioxaphosphocine derivatives, characterized by a bicyclic phosphorous-containing core structure fused with indeno groups. Its unique features include:
- Substituents: Methyl groups at positions 3 and 8, and bulky bis(4-naphthalen-2-ylphenyl) groups at positions 1 and 10. These substituents enhance steric hindrance, influencing its catalytic and optical properties.
- Phosphorous center: The 12-hydroxy-12-oxide moiety creates a chiral environment, making it valuable in asymmetric synthesis .
- Applications: Primarily used as a chiral ligand or catalyst in enantioselective reactions due to its rigid, C₂-symmetric framework .
Properties
Molecular Formula |
C51H39O4P |
|---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C51H39O4P/c1-31-27-45(37-17-11-35(12-18-37)41-21-15-33-7-3-5-9-39(33)29-41)49-47-43(31)23-25-51(47)26-24-44-32(2)28-46(50(48(44)51)55-56(52,53)54-49)38-19-13-36(14-20-38)42-22-16-34-8-4-6-10-40(34)30-42/h3-22,27-30H,23-26H2,1-2H3,(H,52,53) |
InChI Key |
VJDKTQJNJYRVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC=C(C=C6)C7=CC8=CC=CC=C8C=C7)OP(=O)(O2)O)C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indeno[7,1-de:1',7'-fg]dioxaphosphocine Core
- Starting Materials: Phosphorus oxychloride (POCl3) or related phosphorus(V) reagents are reacted with diols or phenolic precursors to form the dioxaphosphocine ring.
- Cyclization: Intramolecular cyclization is promoted under controlled temperature and solvent conditions (e.g., toluene or dichloromethane) with base catalysts such as triethylamine to neutralize HCl byproducts.
- Oxidation: The phosphorus center is oxidized to the 12-oxide form using mild oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydroxylation at Position 12
- Selective Hydroxylation: The hydroxy group at position 12 is introduced either by direct hydroxylation of a precursor or by hydrolysis of a suitable leaving group (e.g., a phosphate ester).
- Stereochemical Control: The reaction conditions are optimized to favor the (11aR) or (11aS) stereoisomer, often using chiral catalysts or auxiliaries.
Methylation at Positions 3 and 8
- Alkylation: Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
- Position Selectivity: The reaction is controlled to methylate only the 3 and 8 positions, avoiding over-alkylation.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dioxaphosphocine ring formation | POCl3, diol precursor, triethylamine, toluene, reflux | 70-85 | Requires dry conditions |
| Oxidation to 12-oxide | H2O2 or m-CPBA, room temperature | 80-90 | Mild oxidants preferred |
| Cross-coupling for aromatic groups | Pd(PPh3)4 catalyst, boronic acid, base, DMF, 80°C | 65-75 | High regioselectivity needed |
| Hydroxylation | Hydrolysis or selective oxidation | 60-70 | Stereoselective control critical |
| Methylation | MeI, NaH, THF, 0°C to room temperature | 75-85 | Controlled to avoid polyalkylation |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography or preparative HPLC is used to purify intermediates and final products.
- Spectroscopy: NMR (1H, 13C, 31P), IR, and mass spectrometry confirm structure and purity.
- Chiral HPLC: Used to determine enantiomeric excess when stereochemistry is relevant.
Research Findings and Optimization
- The choice of solvent and base in the cyclization step significantly affects yield and purity.
- Palladium-catalyzed coupling efficiency depends on ligand choice and temperature.
- Oxidation to the 12-oxide is best performed under mild conditions to prevent degradation.
- Stereochemical purity is enhanced by using chiral auxiliaries or catalysts during hydroxylation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Typical Yield (%) | Challenges |
|---|---|---|---|---|
| Core ring formation | POCl3, diol, base, reflux | Anhydrous environment | 70-85 | Moisture sensitivity |
| Oxidation to 12-oxide | H2O2, m-CPBA | Temperature control | 80-90 | Overoxidation risk |
| Aromatic substitution | Pd catalyst, boronic acid, base, heat | Catalyst loading, regioselectivity | 65-75 | Steric hindrance |
| Hydroxylation | Hydrolysis or selective oxidation | Stereochemical control | 60-70 | Enantiomeric purity |
| Methylation | MeI, NaH, low temperature | Stoichiometry control | 75-85 | Avoiding overalkylation |
Chemical Reactions Analysis
This compound undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its structure, leading to various reduced forms.
Substitution: It can participate in substitution reactions where specific groups are replaced by others. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate these transformations.
Scientific Research Applications
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications:
Chemistry: It is used as a chiral phosphoric acid catalyst in various enantioselective transformations, aiding in the synthesis of complex organic molecules.
Biology: Its role in facilitating specific biochemical reactions makes it valuable in biological research.
Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: Its application in industrial processes, particularly in the production of high-purity chiral compounds, is significant.
Mechanism of Action
The compound exerts its effects through its role as a chiral phosphoric acid catalyst. It facilitates enantioselective transformations by interacting with specific molecular targets and pathways, promoting the formation of desired enantiomers in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents and core modifications, which critically affect their reactivity and applications. Key examples include:
*Molecular weight calculated from formula C₃₅H₂₃F₁₂O₄P in .
†Estimated based on structural similarity.
Physicochemical Properties
- Solubility: The target compound’s naphthalenylphenyl groups reduce solubility in polar solvents compared to SPINOL’s phenanthrenyl groups, which exhibit π-π stacking in aromatic solvents .
- Thermal Stability : SY224057’s triphenylsilyl groups enhance thermal stability (>250°C) due to strong Si-C bonds, whereas the target compound degrades above 200°C .
- Optical Activity: The target compound’s methyl groups amplify chiral induction in catalysis, achieving >99% enantiomeric excess (ee) in some reactions, outperforming SPINOL derivatives .
Key Research Findings
Structure-Activity Relationship : Hierarchical clustering () confirms that substituent bulkiness correlates with catalytic selectivity. For example, naphthalenylphenyl groups in the target compound enhance enantioselectivity by 15% compared to phenyl analogs .
Synthetic Challenges: Installing bis(4-naphthalen-2-ylphenyl) groups requires precise stoichiometry to avoid byproducts, as noted in analogous syntheses () .
Computational Insights: Read-across methods () predict the target compound’s toxicity profile to align with SPINOL, showing low hepatotoxicity in vitro .
Biological Activity
The compound 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide , with the CAS Number 2365474-16-2 , is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₅₁H₃₉O₄P |
| Molecular Weight | 746.8 g/mol |
| IUPAC Name | 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
| CAS Number | 2365474-16-2 |
Structural Characteristics
The structure of this compound features a complex arrangement of naphthalene and phenyl groups attached to a phosphorus-containing core. The presence of multiple aromatic rings contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to 12-hydroxy-3,8-dimethyl derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization. This mechanism is crucial in disrupting the mitotic spindle formation during cell division .
- Case Studies : A study found that derivatives with similar structures showed IC50 values ranging from 0.69 to 22 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antiviral Activity
Preliminary studies suggest that related compounds demonstrate antiviral properties by inhibiting viral replication:
- Inhibition of Viral Growth : Some derivatives displayed significant inhibition against viruses such as H5N1 with low cytotoxicity levels. For example, certain compounds achieved up to 91.2% inhibition in viral growth while maintaining cytotoxicity below acceptable thresholds .
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated:
- DPPH Assay Results : Compounds similar to this phosphocine derivative were tested for their ability to scavenge free radicals using the DPPH assay. The IC50 values ranged from 0.8 to 2.49 mg/mL, indicating moderate antioxidant activity compared to L-ascorbic acid (IC50 = 0.1 mg/mL) .
Synthesis and Derivatives
The synthesis of 12-hydroxy-3,8-dimethyl derivatives involves multi-step organic reactions:
- Formation of Indeno Ring : Initial cyclization reactions create the indeno structure.
- Phosphorylation : Introduction of phosphorus into the ring system using appropriate reagents.
- Hydroxylation : Adding hydroxyl groups through controlled oxidation.
- Aromatic Substitution : Incorporating naphthalenic groups via substitution reactions.
These synthetic routes are essential for producing derivatives with enhanced biological activity.
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms fused indeno-dioxaphosphocine core .
- NMR : Use P NMR to monitor phosphorus oxidation states (δ 10–25 ppm for P=O) and H/C NMR for substituent effects .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da) and detects fragmentation patterns .
Advanced: How do fluorinated substituents impact the compound’s electronic properties and catalytic activity?
Methodological Answer :
Fluorinated groups (e.g., -CF) enhance electron-withdrawing effects, stabilizing transition states in catalysis. Compare fluorinated analogs (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives) via:
- Cyclic voltammetry : Measure redox potentials to assess electron-deficient character .
- DFT calculations : Model HOMO/LUMO gaps to predict reactivity .
Experimental data shows fluorinated variants improve catalytic turnover by 30–50% in cross-coupling reactions .
Advanced: What computational strategies model the compound’s interaction with transition-metal catalysts?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to study metal-ligand binding (e.g., Pd or Rh centers) .
- Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions .
- COMSOL Multiphysics : Couple reaction kinetics with heat/mass transfer for scale-up predictions .
Advanced: How should researchers resolve contradictions in reported catalytic efficiency across studies?
Q. Methodological Answer :
- Systematic benchmarking : Replicate experiments under identical conditions (solvent, temperature, catalyst batch) .
- Controlled variable analysis : Isolate factors like moisture sensitivity or ligand decomposition .
- Meta-analysis : Compare data across peer-reviewed studies (e.g., fluorinated vs. methoxy-substituted analogs) .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Spill management : Absorb with inert materials (vermiculite) and avoid aqueous runoff .
- First aid : Flush eyes/skin with water for 15+ minutes; seek medical evaluation for persistent irritation .
Advanced: What spectroscopic methods detect degradation products under oxidative conditions?
Q. Methodological Answer :
- LC-MS/MS : Monitor for phosphate ester hydrolysis products (m/z shifts ±18 Da) .
- IR spectroscopy : Track P=O bond stability (stretching at 1250–1300 cm) .
- EPR : Identify radical intermediates during photodegradation .
Advanced: How can researchers design experiments to probe the compound’s role in enantioselective C–H activation?
Q. Methodological Answer :
- Substrate scope screening : Test aryl/heteroaryl substrates with varying steric bulk .
- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps .
- In situ NMR : Capture transient metal-ligand intermediates .
Basic: What chromatographic methods separate diastereomers during purification?
Q. Methodological Answer :
- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc, 10:1 → 3:1) .
- Preparative HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .
Advanced: How does the compound’s conformational rigidity influence its performance in asymmetric catalysis?
Methodological Answer :
The fused indeno-dioxaphosphocine backbone restricts rotational freedom, enhancing stereoselectivity. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
